Chemical structure and properties of 4-tert-Butyldimethylsilyl-5'-chloro-6'-oxo Simvastatin
Chemical structure and properties of 4-tert-Butyldimethylsilyl-5'-chloro-6'-oxo Simvastatin
An In-depth Technical Guide to 4-tert-Butyldimethylsilyl-5'-chloro-6'-oxo Simvastatin
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of 4-tert-Butyldimethylsilyl-5'-chloro-6'-oxo Simvastatin, a key synthetic intermediate and analog of the widely prescribed cholesterol-lowering agent, Simvastatin. We will dissect its chemical architecture, explore its physicochemical properties, and detail a plausible, multi-step synthetic pathway with a focus on the causal relationships behind procedural choices. Furthermore, this guide outlines robust analytical methodologies for structural confirmation and purity assessment, including NMR spectroscopy, mass spectrometry, and high-performance liquid chromatography. The content is designed to serve as a foundational resource for researchers engaged in the synthesis of statin derivatives, impurity profiling, and the development of novel therapeutic agents.
Introduction: Context and Rationale
Simvastatin is a potent, semi-synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] Its clinical success in treating hypercholesterolemia has driven extensive research into its synthesis, mechanism of action, and the development of related analogs.[3] The chemical modification of the core Simvastatin structure is a critical aspect of pharmaceutical development, aimed at producing novel compounds with improved efficacy, creating reference standards for impurity analysis, or facilitating more complex synthetic transformations.
The subject of this guide, 4-tert-Butyldimethylsilyl-5'-chloro-6'-oxo Simvastatin, represents a specifically modified derivative. Its structure incorporates three key alterations from the parent molecule:
-
A tert-Butyldimethylsilyl (TBDMS) Ether: The TBDMS group is a robust and widely used protecting group for hydroxyl functionalities.[4][5] Its steric bulk allows for selective protection of less hindered alcohols and provides stability across a wide range of reaction conditions, yet it can be removed selectively when needed.[6][7] In the context of Simvastatin synthesis, it is typically used to protect the C4 hydroxyl group of the pyranone ring.[8][9]
-
A Chloro Group at the 5'-Position: The introduction of a halogen atom can significantly alter the electronic and steric properties of a molecule, potentially influencing its biological activity or providing a handle for further chemical modification.
-
An Oxo Group at the 6'-Position: The conversion of a methylene group to a ketone introduces a polar, electron-withdrawing feature, which can impact molecular conformation and receptor binding interactions.
This guide will elucidate the technical details of this compound, providing the necessary insights for its synthesis, characterization, and potential applications in drug discovery and development.
Chemical Structure and Nomenclature
The precise arrangement of functional groups is paramount to the molecule's properties and reactivity.
Structural Representation
The chemical structure of 4-tert-Butyldimethylsilyl-5'-chloro-6'-oxo Simvastatin is depicted below. The numbering convention used follows standard practices for the Simvastatin scaffold.
Caption: 2D structure of 4-tert-Butyldimethylsilyl-5'-chloro-6'-oxo Simvastatin.
Systematic Nomenclature
The formal IUPAC name for this compound is: (1S,3R,4S,7R,8R,8aR)-8-(2-((2R,4R)-4-((tert-butyldimethylsilyl)oxy)-6-oxotetrahydro-2H-pyran-2-yl)ethyl)-4-chloro-3,7-dimethyl-6-oxo-1,2,3,4,6,7,8,8a-octahydronaphthalen-1-yl 2,2-dimethylbutanoate .[10]
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. These values are essential for designing experimental conditions, predicting behavior in analytical systems, and understanding potential bioavailability.
| Property | Value | Source |
| CAS Number | 134395-20-3 | [10][11] |
| Molecular Formula | C₃₁H₅₁ClO₆Si | [11] |
| Molecular Weight | 587.28 g/mol | Calculated |
| InChI Key | TXHGERUPFAWKNX-ZZSHUHDWSA-N | [10] |
| Appearance | White to off-white solid (Predicted) | N/A |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate, Acetonitrile) | [6] |
| Stability | The TBDMS ether is stable under neutral and basic conditions but labile to acidic conditions and fluoride ion sources. | [4][12] |
Synthesis and Mechanistic Rationale
The synthesis of this complex derivative is a multi-step process that requires careful selection of reagents and control of reaction conditions to achieve the desired regioselectivity and stereochemistry. The proposed pathway begins with Simvastatin, leveraging established transformations in statin chemistry.
Caption: Proposed synthetic workflow for the target compound from Simvastatin.
Step-by-Step Experimental Protocol
Step 1: Selective Silylation of Simvastatin
-
Objective: To protect the C4 hydroxyl group on the lactone ring. This hydroxyl is more sterically accessible than the hydroxyl groups that would be present on the opened-lactone form, making it the primary target for the bulky TBDMS group.[8][13]
-
Protocol:
-
Dissolve Simvastatin (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Add Imidazole (2.5 eq) to the solution and stir until fully dissolved. The imidazole acts as a base to deprotonate the hydroxyl group, increasing its nucleophilicity, and also serves as a catalyst.[6]
-
Add tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield 4-tert-Butyldimethylsilyl Simvastatin.
-
Step 2: Allylic Chlorination
-
Objective: To introduce a chlorine atom at the C5' position. This position is allylic to the double bond in the decalin ring system, making it susceptible to radical halogenation. N-Chlorosuccinimide (NCS) is a suitable reagent for this transformation.
-
Protocol:
-
Dissolve the silylated Simvastatin (1.0 eq) in a non-polar solvent such as carbon tetrachloride (CCl₄).
-
Add N-Chlorosuccinimide (1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (catalytic amount).
-
Heat the mixture to reflux (approx. 77 °C for CCl₄) and monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining oxidant, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. The crude product may be used directly in the next step or purified via chromatography if necessary.
-
Step 3: Allylic Oxidation
-
Objective: To oxidize the C6' methylene group, which is also in an allylic position, to a ketone (oxo group). A variety of oxidizing agents can accomplish this, with Jones reagent (CrO₃ in acetone/sulfuric acid) being a classic choice for oxidizing secondary allylic positions.
-
Protocol:
-
Dissolve the chlorinated intermediate (1.0 eq) in acetone and cool the solution to 0 °C in an ice bath.
-
Slowly add Jones reagent dropwise until a persistent orange color is observed, indicating a slight excess of the oxidant.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring for the disappearance of the starting material.
-
Quench the reaction by adding isopropanol until the solution turns green, indicating the consumption of excess oxidant.
-
Filter the mixture through a pad of celite to remove chromium salts, washing with acetone.
-
Concentrate the filtrate and partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the final product, 4-tert-Butyldimethylsilyl-5'-chloro-6'-oxo Simvastatin, by flash column chromatography.
-
Analytical Characterization
Rigorous analytical chemistry is required to confirm the identity and purity of the final compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the TBDMS group (two singlets around 0.1-0.2 ppm for the Si-Me₂ and one singlet around 0.9 ppm for the Si-tBu). The introduction of the chloro and oxo groups will cause significant downfield shifts for adjacent protons compared to the Simvastatin precursor. The proton at the C4 position will show a coupling pattern consistent with its stereochemistry and the presence of the bulky silyl ether.
-
¹³C NMR: The carbon spectrum will confirm the presence of the carbonyl group from the new ketone (expected around 190-200 ppm) and the carbon bearing the chlorine atom (expected around 50-60 ppm). The carbons of the TBDMS group will also be visible in the upfield region.
Mass Spectrometry (MS)
-
Technique: High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is ideal.
-
Expected Results:
-
The primary observation in the positive ion mode would be the protonated molecular ion [M+H]⁺ at m/z 587.3195 (calculated for C₃₁H₅₂³⁵ClO₆Si⁺).
-
The characteristic isotopic pattern for a molecule containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) must be observed.
-
Key fragmentation patterns would include the loss of the tert-butyl group ([M-57]⁺), loss of the entire TBDMS-O group, and cleavage of the ester side chain.[14][15]
-
High-Performance Liquid Chromatography (HPLC)
-
Purpose: To assess the purity of the synthesized compound and for purification. A stability-indicating reverse-phase HPLC (RP-HPLC) method is recommended.[16][17]
-
Example Method:
-
Column: C18 column (e.g., ZORBAX SB C18, 150 mm x 4.6 mm, 3.5 µm).[16]
-
Mobile Phase: A gradient elution using:
-
A: Water with 0.1% Formic Acid or a phosphate buffer.
-
B: Acetonitrile.
-
-
Gradient: A typical gradient might run from 60% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 238 nm, which is a common wavelength for the statin chromophore.[14][16]
-
Expected Elution: The target compound is significantly more lipophilic than Simvastatin due to the TBDMS group and will therefore have a longer retention time under reverse-phase conditions.
-
Applications and Future Directions
4-tert-Butyldimethylsilyl-5'-chloro-6'-oxo Simvastatin is primarily of interest as a synthetic intermediate . The protected and functionalized decalin ring system is primed for further chemical elaboration. The ketone at C6' can be a site for nucleophilic addition or reduction, while the chlorine at C5' could potentially be displaced or participate in coupling reactions.
As a reference standard , this compound is valuable for the analytical characterization of Simvastatin synthesis and degradation products. Pharmaceutical manufacturing requires the identification and quantification of all impurities, and having well-characterized standards is essential for validating analytical methods.[17]
Future research could involve the deprotection of the silyl group to yield 5'-chloro-6'-oxo Simvastatin, followed by in vitro assays to evaluate its HMG-CoA reductase inhibitory activity. Such studies would provide valuable structure-activity relationship (SAR) data on how modifications to the decalin ring affect biological potency.
Conclusion
4-tert-Butyldimethylsilyl-5'-chloro-6'-oxo Simvastatin is a complex derivative of a blockbuster drug, embodying key principles of synthetic and analytical chemistry. Its construction relies on the strategic use of protecting groups and regioselective functionalization. Understanding its structure, properties, and synthesis provides researchers with the necessary knowledge to utilize this molecule in advanced drug discovery programs and to ensure the quality and safety of existing statin-based therapies. The methodologies and rationale presented in this guide offer a robust framework for the practical application and further investigation of this and related compounds.
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